2-chloro-N-methyl-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-methyl-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide is a complex organic compound characterized by its unique molecular structure This compound features a pyridine ring substituted with a chloro group at the 2-position, a methyl group at the nitrogen atom, and a phenyl group attached to a pyridin-2-ylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-methyl-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the reaction of 2-chloropyridine with a suitable amine derivative under controlled conditions. The reaction may involve the use of reagents such as methylamine and phenyl(pyridin-2-yl)methylamine, followed by subsequent chlorination and carboxamide formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the pyridine ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or other suitable nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound may include its use as a potential inhibitor or modulator of specific biological targets. Its structure allows it to interact with enzymes or receptors, making it useful in drug discovery and development.
Medicine: In the medical field, this compound may be explored for its therapeutic potential. It could be used in the design of new drugs targeting various diseases, such as cancer, inflammation, or microbial infections.
Industry: In industry, this compound may find applications in the development of new materials or chemical processes. Its unique properties can be leveraged to create innovative products or improve existing manufacturing techniques.
Mechanism of Action
The mechanism by which 2-chloro-N-methyl-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Chloro-N-ethyl-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide
2-Chloro-N-propyl-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide
2-Chloro-N-phenyl-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide
Uniqueness: Compared to similar compounds, 2-chloro-N-methyl-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide stands out due to its specific substitution pattern and the presence of the methyl group, which can influence its reactivity and biological activity. This uniqueness may make it more suitable for certain applications or provide it with distinct advantages over its analogs.
Properties
IUPAC Name |
2-chloro-N-methyl-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O/c1-23(19(24)15-10-12-22-17(20)13-15)18(14-7-3-2-4-8-14)16-9-5-6-11-21-16/h2-13,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBFWFKFMZVXTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1=CC=CC=C1)C2=CC=CC=N2)C(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.